Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate

Description

Key Structural Features

| Property | Description |

|---|---|

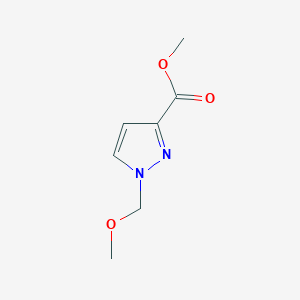

| Core Structure | Five-membered aromatic pyrazole ring with two adjacent nitrogen atoms |

| Substituents | - N1: Methoxymethyl group - C3: Methyl ester group |

| Functional Groups | Ester (C=O), ether (C-O-C), and aromatic heterocycle |

The compound’s structure is stabilized by resonance within the pyrazole ring and hydrogen bonding involving the ester carbonyl group.

Crystallographic Characteristics and Conformational Analysis

Crystallographic data for this compound are not explicitly reported in available sources. However, structural insights can be inferred from related pyrazole derivatives:

- Pyrazole Ring Planarity : The aromatic ring adopts a planar conformation due to delocalized π-electrons.

- Substituent Orientation : The methoxymethyl group at N1 likely adopts a staggered conformation to minimize steric hindrance, while the methyl ester at C3 is positioned orthogonally to the ring.

For precise crystallographic parameters (e.g., space group, lattice constants), experimental X-ray diffraction studies would be required.

Thermodynamic Properties and Phase Behavior

Thermodynamic data such as melting points, boiling points, and enthalpy of fusion are not directly reported for this compound. However, trends from structurally similar pyrazole carboxylates suggest:

- Melting Point : Likely moderate (e.g., 120–180°C), influenced by intermolecular hydrogen bonding between ester carbonyls.

- Boiling Point : Expected to exceed 200°C under standard conditions due to molecular weight and polar functional groups.

Solubility Profile and Partition Coefficients

Solubility in Common Solvents

Limited experimental solubility data are available, but trends can be extrapolated:

Note: Solubility in water may be enhanced via salt formation or surfactant addition.

Partition Coefficients (LogP)

No experimental LogP values are reported. Predictive models suggest moderate hydrophobicity:

- LogP Range : 1.5–2.5 (estimated)

- Factors Influencing LogP :

- Methoxymethyl Group : Enhances lipophilicity via methyl ether moiety.

- Methyl Ester : Reduces hydrophobicity compared to non-esterified carboxylic acids.

Properties

IUPAC Name |

methyl 1-(methoxymethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-11-5-9-4-3-6(8-9)7(10)12-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTBWBLDQMWJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of methyl hydrazine with 2-(methoxymethyl)acetylacetone, followed by cyclization with acetic anhydride in the presence of sulfuric acid. The product is then purified by recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

Anticancer Activity

Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as an anticancer agent. Research has shown that derivatives of pyrazole compounds can inhibit the activity of BRAF, a protein involved in cell growth that is often mutated in various cancers, particularly melanoma. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance its potency against BRAF mutant melanoma cell lines, indicating a promising avenue for drug development .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to various neurological disorders. Research indicates that certain pyrazole derivatives exhibit selective inhibitory activity against MAO-A and MAO-B isoforms, which could lead to new treatments for depression and anxiety disorders .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the preparation of complex organic molecules due to their ability to undergo diverse chemical transformations, including cyclization and functional group modifications .

Catalysis

The compound has potential applications as a catalyst in organic reactions. Pyrazole-based compounds have been shown to facilitate various reactions, including cross-coupling reactions and cycloadditions, which are essential in the synthesis of complex organic frameworks .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the N1 Position

The N1 substituent significantly influences electronic, steric, and solubility properties:

- Methyl 1-(4-Chloro-3,5-Dimethylphenoxymethyl)-1H-Pyrazole-3-Carboxylate (): Substituent: Bulky 4-chloro-3,5-dimethylphenoxymethyl group. Molecular Weight: 294.735 g/mol. This contrasts with the methoxymethyl group in the target compound, which may offer better solubility due to the ether oxygen’s polarity .

Ester Group Modifications

Variations in the ester group (e.g., methyl vs. ethyl) affect metabolic stability and solubility:

- Methyl 1-Methyl-1H-Pyrazole-3-Carboxylate (): Ester Group: Methyl (-COOCH₃). Molecular Weight: 126.11 g/mol.

Halogenated Derivatives

Halogen atoms (Cl, Br) enhance binding affinity in biological targets but may increase toxicity:

- Methyl 1-[(4-Bromo-2-Chlorophenoxy)Methyl]-1H-Pyrazole-3-Carboxylate (): Substituent: 4-Bromo-2-chlorophenoxymethyl. Molecular Weight: 345.57 g/mol. Impact: Halogens improve interaction with hydrophobic pockets in enzymes or receptors, as seen in insecticidal pyrazole derivatives .

Key Data Table

Research Implications

- Agrochemical Potential: Halogenated analogs () demonstrate pyrazole derivatives' efficacy in pest control, suggesting the target compound could be modified for similar applications .

- Pharmaceutical Design : The methoxymethyl group’s polarity may optimize blood-brain barrier penetration for CNS-targeting drugs, contrasting with bulkier aryl groups .

- Synthetic Flexibility : The methyl ester at C3 allows straightforward hydrolysis to carboxylic acids for further derivatization, a strategy employed in prodrug development .

Biological Activity

Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

- Chemical Formula : C₇H₁₀N₂O₃

- Molecular Weight : 170.17 g/mol

- CAS Number : 1263283-66-1

This compound features a pyrazole ring, which is known for its role in various biological processes and as a scaffold for drug development.

Biological Activities

This compound exhibits several noteworthy biological activities:

1. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives. It can inhibit specific enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation .

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its effectiveness against various pathogens has been documented, suggesting its utility in treating infectious diseases .

3. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells (LNCaP). The compound enhances caspase-3 activity, indicating its role in promoting programmed cell death .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound can bind to various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Enzyme Interaction : It inhibits enzymes critical for cancer cell survival and proliferation, thereby reducing tumor growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 1-methyl-1H-pyrazole-3-carboxylate | Pyrazole | Moderate anticancer activity |

| Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate | Pyrazole | Antimicrobial properties |

| Methyl 1-(ethoxymethyl)-1H-pyrazole-3-carboxylate | Pyrazole | Enzyme inhibition |

This compound stands out due to its enhanced stability and reactivity attributed to the methoxymethyl group, which contributes to its diverse biological activities .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Effects : A recent study evaluated the effects of this compound on breast cancer cells. Results indicated that at concentrations as low as 2.5 μM, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .

- Antimicrobial Activity Assessment : Another research effort assessed the antimicrobial efficacy against various bacterial strains. The compound demonstrated significant inhibition zones, suggesting strong antimicrobial activity that warrants further investigation for therapeutic applications .

Q & A

Q. Critical Factors :

- Temperature control during methoxymethylation prevents side reactions like hydrolysis.

- Solvent polarity affects reaction kinetics and product stability .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Peaks at δ 3.3–3.5 ppm (methoxymethyl OCH₃) and δ 3.8–4.2 ppm (ester COOCH₃) confirm substitution patterns. Pyrazole ring protons appear as doublets in δ 6.5–7.5 ppm .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxymethyl) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS verify purity (>95%) and molecular ion [M+H]⁺ .

Advanced Research Question

- Docking Simulations : AutoDock Vina predicts binding modes to target proteins (e.g., COX-2 for anti-inflammatory activity) .

- QSAR Modeling : Hammett constants (σ) correlate electron-withdrawing substituents with inhibitory potency .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Note : While the compound is not classified as hazardous, its intermediates (e.g., methoxymethyl chloride) require strict handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.